molecular formula C19H15F3N2O2 B2892513 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034310-78-4

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2892513
CAS No.: 2034310-78-4
M. Wt: 360.336
InChI Key: SMHLFKHSTUNNGJ-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a combination of furan, pyridine, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution, condensation, and acylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce dihydropyridines.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide can be compared with other compounds that have similar structural motifs, such as:
    • N-(pyridin-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
    • N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylacetamide

Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds and potentially more effective in certain applications.

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Furan ring : A five-membered aromatic ring with oxygen.
  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Trifluoromethyl group : A highly electronegative substituent that can influence biological activity.

The molecular formula is C17H16F3N3OC_{17}H_{16}F_{3}N_{3}O, and its molecular weight is approximately 353.32 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related pyridine derivatives showed promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for the most active compounds .

Table 1: Antimicrobial Activities of Related Compounds

CompoundTarget OrganismIC50 (µM)Reference
Compound 6aMycobacterium tuberculosis1.35
Compound 6eMycobacterium tuberculosis2.18
N-(4-chlorophenyl)-pyridine derivativeStaphylococcus aureus15.625

Cytotoxicity Studies

In cytotoxicity assessments, derivatives of this compound have shown low toxicity against human cell lines such as HEK-293, indicating a favorable safety profile for further development . The selectivity index (SI) for these compounds suggests they can effectively target pathogens without harming human cells.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)SI (Selectivity Index)
Compound 6aHEK-293>100>75
Compound 6eHEK-293>100>45

The mechanism of action for this compound likely involves the inhibition of key enzymes or pathways critical for microbial survival. Docking studies suggest that the compound interacts favorably with target proteins involved in metabolic pathways of pathogens, enhancing its efficacy as an antimicrobial agent .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyridine-based compounds, which highlighted the importance of structural modifications in enhancing biological activity. These studies revealed that substituents like trifluoromethyl groups significantly improved antimicrobial potency while maintaining low cytotoxicity levels .

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)16-3-1-2-13(8-16)9-18(25)24-11-14-4-5-17(23-10-14)15-6-7-26-12-15/h1-8,10,12H,9,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHLFKHSTUNNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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